![molecular formula C12H17Cl2N5O B2514301 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride CAS No. 2460754-94-1](/img/structure/B2514301.png)
7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride
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Overview
Description
7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride, also known as MPP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPP is a small molecule that has been shown to have a high affinity for a specific receptor in the brain, making it a valuable tool for studying the nervous system.
Mechanism of Action
7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride works by binding to a specific receptor in the brain known as the dopamine transporter. This receptor is responsible for the uptake of dopamine, a neurotransmitter that is involved in the regulation of mood, movement, and behavior. By binding to this receptor, 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride can disrupt the normal function of the dopamine system, leading to a range of physiological and biochemical effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride are complex and multifaceted. Some of the most notable effects of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride include the depletion of dopamine levels in the brain, the induction of oxidative stress, and the activation of inflammatory pathways. These effects can have a range of consequences, including the development of neurodegenerative diseases and the disruption of normal brain function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride in lab experiments is its high affinity for the dopamine transporter, which allows for precise targeting of specific brain regions. Additionally, 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride has been shown to be a reliable and reproducible tool for studying the nervous system. However, there are also limitations to the use of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several potential future directions for research on 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride. One area of interest is the development of new drugs that target the dopamine transporter, which could have implications for the treatment of neurodegenerative diseases such as Parkinson's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride and its potential role in the development of neurodegenerative diseases. Finally, there is a need for continued research into the safety and toxicity of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride, particularly in the context of its use in lab experiments.
Synthesis Methods
The synthesis of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride is a complex process that involves several steps. One of the most common methods for synthesizing 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride is through a reaction between 4-methylpiperazine and 4-chloropyrido[3,2-d]pyrimidin-7-one. This reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
Scientific Research Applications
7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride has been used in a wide range of scientific research applications, including studies on the nervous system, drug discovery, and neurodegenerative diseases. One of the most notable uses of 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride is in the study of Parkinson's disease, where it has been shown to mimic the effects of the drug MPTP, which is known to cause Parkinson's-like symptoms in humans.
properties
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.2ClH/c1-16-2-4-17(5-3-16)9-6-10-11(13-7-9)12(18)15-8-14-10;;/h6-8H,2-5H2,1H3,(H,14,15,18);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFKNJAWFGDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C(=O)NC=N3)N=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride |
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